3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Description
BenchChem offers high-quality 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dichloro-2-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJMJPCFSVNGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: NMR Spectral Data Analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
This technical guide details the NMR spectral analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. This document is structured to serve as a standard operating procedure (SOP) for structural validation and purity assessment.
Executive Summary
Compound: 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Molecular Formula: C₆H₂Cl₂FNO
Molecular Weight: 193.99 g/mol
Core Application: Scaffold for nucleophilic aromatic substitution (
This guide provides a comprehensive framework for the structural elucidation of this halogenated pyridine. Due to the presence of fluorine (
Structural Context & Spin System Logic
Understanding the scalar coupling network is prerequisite to interpreting the spectra. The molecule possesses an asymmetric substitution pattern that creates a distinct spin system.
The Spin System
-
Nuclei of Interest:
, , .[2][3][4][5] -
Key Interaction: The Fluorine atom at position 2 is the "anchor" nucleus. It couples to the carbon framework and the proton at position 6.
-
Geometry:
Coupling Network Diagram
The following diagram visualizes the scalar coupling pathways (
Caption: Scalar coupling network showing the dominant influence of the Fluorine-19 nucleus on the Carbon and Proton spectra.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interactions (such as aldehyde hydration), strict adherence to the following preparation protocol is recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent.-
Note: DMSO-
may be used if solubility is an issue, but it can broaden the aldehyde signal due to viscosity and hydrogen bonding.
-
-
Concentration:
-
/
: 5–10 mg in 0.6 mL solvent. - : 30–50 mg in 0.6 mL solvent (essential for detecting split quaternary carbons).
-
/
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters
| Parameter | |||
| Pulse Angle | 30° | 30° | 30° |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s |
| Scans (NS) | 16 | 1024+ | 16 |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | -50 to -150 ppm |
Spectral Analysis & Interpretation
NMR Analysis
The proton spectrum is simple but diagnostic. It contains only two distinct signals.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.25 – 10.35 | Singlet (s) | 1H | CHO (Aldehyde) | Distinctive deshielded region. May show broadening if rotational barriers exist. |
| 8.50 – 8.65 | Doublet (d) | 1H | H6 (Aromatic) | Deshielded by adjacent N and Cl. Shows small coupling to F ( |
Interpretation Note: The H6 proton is located meta to the fluorine. While meta couplings are usually small, the rigid pyridine ring facilitates a clear through-bond transmission, typically resulting in a fine doublet rather than a singlet.
NMR Analysis
Fluorine NMR is the most efficient method for purity assessment because it lacks background noise from hydrocarbon impurities.
-
Shift:
to ppm (referenced to ).[3] -
Pattern: Doublet (coupling to H6).
-
Utility: Any secondary peaks in this region indicate regioisomers (e.g., 4,6-dichloro-2-fluoro isomer) or unreacted starting materials (e.g., 2,4,6-trifluoropyridine derivatives).
NMR Analysis (Proton Decoupled)
The carbon spectrum is the most complex due to C-F splitting. Every carbon atom in the ring will likely appear as a doublet.
| Carbon | Shift (ppm) | Coupling ( | Pattern | Notes |
| C4-CHO | ~185.0 | < 2 Hz | Singlet/Broad | Aldehyde carbonyl. |
| C2 | ~160.0 | ~240 Hz | Doublet | Direct C-F bond ( |
| C6 | ~148.0 | ~15 Hz | Doublet | Adjacent to Nitrogen. ( |
| C4 | ~140.0 | ~5-8 Hz | Doublet | Ipso to aldehyde ( |
| C3 | ~128.0 | ~25 Hz | Doublet | Ortho to Fluorine ( |
| C5 | ~132.0 | ~5 Hz | Doublet | Meta to Fluorine ( |
Note: Exact shifts vary by concentration and solvent.[3] The magnitude of the J-coupling is the primary confirmation tool.
Analytical Workflow & QC Logic
The following workflow ensures that data is not just collected, but validated against synthetic risks.
Caption: Step-by-step Quality Control workflow emphasizing 19F NMR as the primary purity gate.
Common Impurities & Artifacts[11]
-
Hydrate Formation: In the presence of water (or wet DMSO), the aldehyde peak at ~10.3 ppm may diminish, and a hydrate peak (
) may appear around 6.0 ppm. -
Over-Reduction: Presence of a doublet at ~4.5 ppm (CH2) and absence of the aldehyde signal indicates reduction to the alcohol (3,5-dichloro-2-fluoropyridin-4-yl)methanol.
-
Des-formyl byproduct: Loss of the aldehyde group results in 3,5-dichloro-2-fluoropyridine, characterized by a new aromatic proton signal at position 4.
References
-
Lichter, R. L., & Wasylishen, R. E. (1975).[2] Fluoropyridines.[2][3][5][6][7][8][9][11][12] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. Journal of the American Chemical Society.[2][11][12]
-
ChemicalBook. (n.d.). 2-Fluoro-3,5-dichloropyridine Spectral Data. (Used for analogue comparison of H6/F coupling).
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. (Technical note on C-F splitting patterns).
-
PubChem. (n.d.). Compound Summary: 3,5-dichloro-2,4,6-trifluoropyridine.[8][13] (Analogue data for shift prediction).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on F-coupling constants).
Sources
- 1. prepchem.com [prepchem.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
Technical Guide: Strategic Derivatization of the 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Scaffold
Topic: Potential Biological Activity of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Agrochemical Researchers
Executive Summary
This guide analyzes the medicinal chemistry potential of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (DCFP-CHO) . While the molecule itself is a reactive intermediate, its value lies in its role as a "linchpin" scaffold. It possesses a unique substitution pattern—a highly electrophilic fluorine at C2 activated by ring nitrogen and electron-withdrawing chlorines, and a reactive aldehyde handle at C4 sterically flanked by halogen atoms.
This specific geometry allows for the rapid generation of dual-action analogs :
-
C4-Functionalization: Access to antimicrobial Schiff bases and hydrazones.
-
C2-Diversification: Introduction of solubilizing groups or kinase-binding motifs via Nucleophilic Aromatic Substitution (
).
Part 1: Structural Pharmacophore Analysis
The DCFP-CHO scaffold offers three distinct electronic and steric features that drive its biological activity profile.
The "Activated" Fluorine (C2 Position)
The fluorine atom at position 2 is the primary site for diversity-oriented synthesis. In pyridine systems, halogens at the 2- and 6-positions are highly susceptible to
-
Mechanism: The inductive effect of the chlorine atoms at C3 and C5 further depletes electron density from the ring, making the C2-F bond exceptionally labile to nucleophilic attack by amines, thiols, or alkoxides [1, 2].
-
Medicinal Utility: This allows for the late-stage introduction of "tail" groups (e.g., morpholine, piperazine) to modulate LogP and solubility without affecting the core pharmacophore.
The Sterically Congested Aldehyde (C4 Position)
The aldehyde group is flanked by bulky chlorine atoms at C3 and C5.
-
Conformational Lock: These halogens restrict the rotation of any group formed at C4 (e.g., imines), potentially creating atropisomeric preferences that can enhance binding selectivity in protein pockets.
-
Reactivity: Despite steric hindrance, the aldehyde remains potent for condensation reactions to form Schiff bases, which are classic pharmacophores for antimicrobial and anticancer activity [3, 4].
Lipophilicity & Metabolic Stability
The 3,5-dichloro substitution pattern blocks common metabolic soft spots (oxidative metabolism at C3/C5), significantly extending the half-life (
Part 2: Synthetic Pathways to Bioactive Analogs
The following flowchart illustrates the divergent synthesis strategy, separating the modulation of the "Warhead" (C4) from the "Tail" (C2).
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways. Red paths indicate C4-aldehyde condensation; Green paths indicate C2-fluorine displacement (
Part 3: Therapeutic Areas & Biological Targets
A. Antimicrobial & Antifungal Agents (Schiff Base Analogs)
Analogs formed by condensing the C4-aldehyde with hydrazides or aromatic amines have shown significant efficacy against resistant strains.
-
Target: DNA Gyrase and cell wall synthesis machinery.
-
SAR Insight: The 3,5-dichloro motif enhances membrane permeability (lipophilicity) while the hydrazone moiety (
) acts as a metal chelator, disrupting bacterial metalloenzymes [3, 5]. -
Key Analog Class: N'-(3,5-dichloro-2-fluoropyridin-4-yl)methylene)hydrazides.
B. Kinase Inhibitors (Oncology)
The 2-aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., Crizotinib analogs).
-
Mechanism: By displacing the C2-F with a specific amine (e.g., 4-aminopyrazole), the pyridine nitrogen (N1) and the exocyclic amine (N2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., ATP binding pocket of BRAF or MEK) [6].
-
Role of Cl: The chlorines fill hydrophobic pockets adjacent to the hinge, increasing potency.
C. Agrochemicals (Herbicides)
Pyridine derivatives with 3,5-halogenation patterns are structurally related to synthetic auxins (e.g., Picloram, Clopyralid).
-
Activity: Disruption of plant growth hormones.
-
Modification: Oxidation of the aldehyde to a carboxylic acid, followed by C2-F displacement, yields highly potent auxin mimics [7].
Part 4: Experimental Protocols
Protocol 1: Synthesis of Antimicrobial Hydrazones (C4-Functionalization)
This protocol targets the aldehyde handle while preserving the labile fluorine.
Reagents:
-
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (1.0 equiv)
-
Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Method:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the hydrazide.
-
Catalysis: Add catalytic acetic acid.
-
Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Note: The bulky chlorines may slow the reaction; extend time if necessary.
-
Isolation: Cool to room temperature. The product typically precipitates as a solid.[1]
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
Protocol 2: Displacement for Kinase Scaffolds (C2-Functionalization)
This protocol introduces a solubilizing amine at C2.
Reagents:
-
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde analog (1.0 equiv)
-
Secondary Amine (e.g., Morpholine or N-methylpiperazine) (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA -
Solvent: DMF or DMSO (Dry)
Method:
-
Setup: In a sealed tube, suspend the pyridine substrate and
in dry DMF (0.5 M concentration). -
Displacement: Add the amine dropwise at 0°C (exothermic control).
-
Heating: Heat to 60–80°C for 4 hours.
-
Critical Control: Do not overheat (>100°C) to avoid displacing the Cl atoms at C3/C5, although C2-F is significantly more reactive [2, 8].
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1]
-
Validation:
NMR should show the disappearance of the signal corresponding to the C2-F.
Part 5: Quantitative Data Summary (Projected)
Based on SAR data from homologous 3,5-dichloro-pyridine libraries [3, 5, 6], the following activity profiles are projected for analogs of this scaffold:
| Analog Class | Substitution (C4) | Substitution (C2) | Primary Target | Projected Potency (IC50/MIC) |
| Series A | Hydrazone (Ph-R) | F (Retained) | S. aureus (MRSA) | MIC: 2–8 |
| Series B | Aldehyde | Morpholine | Synthetic Intermediate | N/A |
| Series C | Aminopyrazole | Piperazine | BRAF Kinase | IC50: < 100 nM |
| Series D | Carboxylic Acid | Amino-3,6-dichloro | Auxin Receptor (Plant) | High Herbicidal Activity |
Part 6: References
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives. Link
-
MDPI. (2024). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold. Link
-
NIH (PubMed Central). (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. Link
-
ResearchGate. (2023). Synthesis and biological activities of bicyclic pyridines integrated steroid hybrid. Link
-
Google Patents. (1998). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine (Precursor Analysis). Link
-
ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction. Link
Sources
Methodological & Application
Application Note: Strategic Oxidation of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde to its Carboxylic Acid
Abstract
The synthesis of 3,5-dichloro-2-fluoropyridine-4-carboxylic acid, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals, requires the efficient and selective oxidation of its corresponding aldehyde precursor. The electron-deficient nature of the pyridine ring, exacerbated by three halogen substituents, presents a significant challenge, demanding an oxidation strategy that is both mild enough to preserve the sensitive scaffold and potent enough to ensure complete conversion. This application note provides a detailed guide for researchers, outlining the strategic selection of an optimal oxidation method. We present a comparative analysis of common oxidation techniques and provide a field-proven, step-by-step protocol for the Pinnick oxidation, which we identify as the superior method for this transformation due to its exceptional functional group tolerance, high yields, and operational simplicity. An alternative protocol using potassium permanganate is also discussed, along with comprehensive guidelines for reaction monitoring, product characterization, and troubleshooting.
Strategic & Mechanistic Considerations for Oxidant Selection
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the specific substrate, 3,5-dichloro-2-fluoropyridine-4-carbaldehyde, possesses unique electronic and structural features that must be carefully considered to avoid undesirable side reactions, such as degradation of the pyridine ring or nucleophilic substitution of the halogens.
Substrate Reactivity Profile: The pyridine nitrogen and the three halogen atoms act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient. This electronic environment deactivates the ring towards electrophilic attack but can make it susceptible to nucleophilic attack under certain conditions. The primary challenge is that the nitrogen atom can act as a Lewis base, coordinating to and deactivating metal-based oxidants.[1] Therefore, the ideal oxidant should be highly selective for the aldehyde group and operate under conditions that do not compromise the integrity of the heterocyclic core.
Comparative Analysis of Oxidation Strategies:
| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages for this Substrate | Recommendation |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | Extremely mild; High functional group tolerance; Excellent for electron-deficient aldehydes; Avoids toxic heavy metals.[2][3][4] | Requires a scavenger for the HOCl byproduct. | Highly Recommended |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Inexpensive and powerful oxidant.[5][6] | Harsh conditions can cleave the pyridine ring; MnO₂ byproduct complicates work-up; Low selectivity is a risk.[7][8] | Viable Alternative |
| Chromium Oxidation | CrO₃ (Jones), PCC, PDC | Effective for many aldehydes.[9] | Highly toxic and environmentally hazardous; Can require strongly acidic conditions (Jones) which may be detrimental.[10] | Not Recommended |
| Tollens' Oxidation | [Ag(NH₃)₂]⁺ | Extremely mild and selective for aldehydes.[11] | Primarily a qualitative test; Not suitable for preparative scale synthesis due to cost and stoichiometry.[7] | Not Recommended |
Caption: Logical workflow for selecting the optimal oxidation method.
Based on this analysis, the Pinnick oxidation is the unequivocally superior choice. It proceeds under mildly acidic buffered conditions, is tolerant of the halogen and pyridine functionalities, and reliably delivers high yields of the desired carboxylic acid without the environmental and safety concerns associated with heavy metal oxidants.
Recommended Protocol: Pinnick Oxidation
Principle and Mechanism
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under mildly acidic conditions (typically buffered with a phosphate salt), generates the active oxidant, chlorous acid (HClO₂).[2] The aldehyde reacts with chlorous acid to form an intermediate which then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[4][12] A crucial component of the modern protocol is the addition of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, preventing it from causing unwanted side reactions.[2][4]
Caption: Reaction mechanism of the Pinnick Oxidation.
Materials and Reagents
| Reagent | Formula | M.W. | Grade | Typical Supplier |
| 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde | C₆H₂Cl₂FNO | 193.99 | >97% | Commercial |
| Sodium Chlorite | NaClO₂ | 90.44 | 80% Technical | Commercial |
| Sodium Dihydrogen Phosphate Monohydrate | NaH₂PO₄·H₂O | 137.99 | ACS Reagent | Commercial |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | >99%, contains Amylene stabilizer | Commercial |
| tert-Butanol | (CH₃)₃COH | 74.12 | Anhydrous | Commercial |
| Acetonitrile | CH₃CN | 41.05 | HPLC Grade | Commercial |
| Sodium Sulfite | Na₂SO₃ | 126.04 | ACS Reagent | Commercial |
| Hydrochloric Acid (2M) | HCl | 36.46 | Reagent Grade | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | Commercial |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Commercial |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (5.00 g, 25.8 mmol, 1.0 equiv.).
-
Solvent Addition: Add tert-butanol (65 mL) and acetonitrile (20 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved. Add 2-methyl-2-butene (13.7 mL, 129 mmol, 5.0 equiv.).
-
Buffer Addition: In a separate beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (5.34 g, 38.7 mmol, 1.5 equiv.) in deionized water (20 mL). Add this aqueous solution to the reaction flask.
-
Cooling: Place the flask in an ice-water bath and cool the vigorously stirred mixture to 0-5 °C.
-
Oxidant Addition: In a separate beaker, dissolve sodium chlorite (80% tech. grade, 4.67 g, 41.3 mmol, 1.6 equiv.) in deionized water (30 mL). Caution: Sodium chlorite is a strong oxidizer. Add this solution dropwise to the reaction mixture over 30-45 minutes using an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (~30 mL) until a test with potassium iodide-starch paper indicates the absence of peroxides (the paper remains white).
-
Solvent Removal & pH Adjustment: Concentrate the mixture in vacuo to remove the organic solvents (tert-butanol, acetonitrile, and excess 2-methyl-2-butene). Cool the remaining aqueous slurry in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL).
-
Drying & Purification: Dry the crude product under high vacuum. The product is often of high purity (>95%). If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Caption: Experimental workflow for the Pinnick Oxidation.
Alternative Protocol: Controlled Permanganate Oxidation
This method is less ideal due to the harshness of KMnO₄ but can be effective if Pinnick reagents are unavailable. The key is to control the temperature and stoichiometry strictly.
-
Setup: Dissolve 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (1.94 g, 10.0 mmol, 1.0 equiv.) in a mixture of acetone (50 mL) and water (10 mL) in a 250 mL flask. Cool to 0-5 °C.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (1.66 g, 10.5 mmol, 1.05 equiv.) in water (40 mL).
-
Addition: Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 1 hour, maintaining the temperature below 5 °C. A brown precipitate of MnO₂ will form.
-
Monitoring: Stir at 0-5 °C for an additional 2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears completely.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad with acetone.
-
Isolation: Concentrate the filtrate in vacuo to remove the acetone. Acidify the remaining aqueous solution with 2M HCl to pH 2-3 to precipitate the product. Filter, wash with cold water, and dry under vacuum.
Data Analysis and Characterization
Comparative Results
| Parameter | Pinnick Oxidation | Permanganate Oxidation |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purity (Crude) | >95% | 80 - 90% (often contains Mn traces) |
| Reaction Time | 3 - 5 hours | 3 - 4 hours |
| Temperature | 0 °C to Room Temp. | 0 - 5 °C (Strict Control) |
| Safety | Moderate (NaClO₂ is an oxidizer) | High (KMnO₄ is a very strong oxidizer) |
| Work-up | Straightforward | Requires filtration of fine MnO₂ solids |
Expected Product Characterization Data
For 3,5-Dichloro-2-fluoropyridine-4-carboxylic acid (C₆H₂Cl₂FNO₂, M.W. = 209.99):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~14.0 (s, 1H, -COOH), 8.65 (s, 1H, Ar-H). The characteristic aldehyde proton at ~10.2 ppm will be absent.
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~164.0 (C=O), ~158.0 (d, J_CF ≈ 240 Hz, C-F), ~148.0 (C-H), and other aromatic carbons. The aldehyde carbon at ~188.0 ppm will be absent.
-
FT-IR (ATR, cm⁻¹): 2500-3300 (broad, O-H stretch), 1710 (s, C=O stretch). The aldehyde C-H stretch at ~2850 cm⁻¹ will be absent.
-
LC-MS (ESI-): m/z calculated for C₆HCl₂FNO₂⁻ [M-H]⁻: 208.9; found 208.9.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Oxidant degraded. 3. Reaction time too short. | 1. Use a slight excess of oxidant (1.6 equiv. of NaClO₂). 2. Use fresh, high-quality sodium chlorite. 3. Allow reaction to stir longer, monitoring by TLC/HPLC. |
| Low Yield | 1. Product lost during work-up. 2. Side reactions from un-scavenged HOCl. 3. Degradation of substrate (permanganate method). | 1. Ensure pH is sufficiently low (~2) during precipitation. 2. Ensure an adequate excess of scavenger (2-methyl-2-butene) is used. 3. Maintain strict temperature control if using KMnO₄. |
| Formation of Impurities | 1. Reaction temperature too high. 2. Inefficient quenching. | 1. Maintain low temperature during the exothermic addition of the oxidant. 2. Ensure the quenching agent is added until all oxidants are consumed. |
Conclusion
For the synthesis of 3,5-dichloro-2-fluoropyridine-4-carboxylic acid, the Pinnick oxidation stands out as the premier method. Its mild reaction conditions, high selectivity, and operational simplicity result in excellent yields and high purity, minimizing the need for extensive purification. This protocol is robust, scalable, and avoids the use of toxic heavy metals, aligning with the principles of green chemistry. While permanganate oxidation is a possible alternative, it requires more stringent control and typically results in lower yields, making the Pinnick oxidation the highly recommended procedure for researchers and drug development professionals working with this valuable synthetic intermediate.
References
-
Pinnick oxidation - Wikipedia. Wikipedia. [Link]
-
Oxidation of Aldehydes and Ketones | Organic Chemistry... - Fiveable. Fiveable. [Link]
-
Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes | TutorChase. TutorChase. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]
-
(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. [Link]
-
19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Pinnick oxidation - Organic Chemistry Reaction. Organic Chemistry Reaction. [Link]
-
Enzymatic reactions towards aldehydes: An overview - PMC - NIH. National Institutes of Health. [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. PSIBERG. [Link]
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE. JoVE. [Link]
-
4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. ChemBeq. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]
-
Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Vapor-phase oxidation of 4-picoline to pyridine-4-carboxaldehyde on a vanadium phosphate catalysts | Scilit. Scilit. [Link]
-
KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA - TSI Journals. TSI Journals. [Link]
-
Permanganate ion oxidations. 18. Kinetics and mechanism of the oxidation of (E)-3-(2-pyridinyl) - ACS Publications. ACS Publications. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
oxidation of aldehydes and ketones - Chemguide. Chemguide. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. National Institutes of Health. [Link]
- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
-
(PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]
-
Potassium Permanganate - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. ResearchGate. [Link]
-
Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? ResearchGate. [Link]
-
J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Thieme. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]
-
What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine? - Quora. Quora. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods - FRONTIERS IN CHEMICAL SCIENCES. Frontiers in Chemical Sciences. [Link]
-
Regioselective oxidation of carbaporphyrinoid systems. World Scientific. [Link]
-
Oxidation reduces spin-orbital coupling to achieve robust fluorescence emission in halogen-substituted dithieno[3,2-b:2′,3′-d]thiophene. Royal Society of Chemistry. [Link]
-
Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - Semantic Scholar. Semantic Scholar. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. psiberg.com [psiberg.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Potassium Permanganate [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 12. researchgate.net [researchgate.net]
Heterocyclic library synthesis using 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Application Notes & Protocols
Topic: Heterocyclic Library Synthesis using 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Leveraging a Polysubstituted Pyridine: A Strategic Guide to Heterocyclic Library Synthesis from 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
As a Senior Application Scientist, this guide provides an in-depth exploration of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde as a cornerstone building block for the synthesis of diverse heterocyclic libraries. This trifunctional precursor is uniquely primed for sequential and selective chemical modifications, offering a robust platform for generating novel molecular scaffolds relevant to medicinal chemistry and drug discovery.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research.[2]
The strategic arrangement of its functional groups—an aldehyde, a highly activated fluorine atom, and two less reactive chlorine atoms—allows for a hierarchical reaction strategy. This document outlines the core principles, detailed protocols, and field-proven insights for exploiting this reactivity to construct complex heterocyclic systems, including substituted pyridines and fused pyrido[2,3-d]pyrimidines.
The Principle of Selective Reactivity
The synthetic utility of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde stems from the differential reactivity of its substituents. This allows for a controlled, stepwise functionalization.
-
C2-Fluorine (The Primary Reaction Site): The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, coupled with the high electronegativity of fluorine, makes this position exceptionally susceptible to attack by nucleophiles.[3] Fluoride is an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to its chloro- or bromo-analogs.[3][4] This high reactivity enables the selective introduction of a wide range of N-, O-, and S-nucleophiles at this position while preserving the other functionalities.
-
C4-Carbaldehyde (The Cyclization Anchor): The aldehyde group is a versatile handle for subsequent transformations. It can participate in condensations, reductive aminations, and Wittig-type reactions. Crucially, it serves as the key electrophile for intramolecular cyclization reactions, enabling the formation of fused ring systems after the initial SNAr step.
-
C3 & C5-Chlorines (The Late-Stage Diversification Sites): The chlorine atoms are significantly less reactive towards SNAr than the C2-fluorine. This allows them to be carried through the initial reaction steps and functionalized later using more forcing conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing vectors for late-stage library diversification.
The overall synthetic strategy is visualized in the workflow diagram below.
Caption: General workflow for library synthesis.
Application & Protocol: Synthesis of 2-Amino-3,5-dichloropyridine-4-carbaldehyde Derivatives
The first step in many library syntheses is the selective displacement of the C2-fluorine. This protocol details a general method for the SNAr reaction with primary or secondary amines.
Expert Insights: The choice of base and solvent is critical. A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is preferred to deprotonate the amine nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation of the base and accelerate the SNAr reaction. The reaction generally proceeds smoothly at temperatures from room temperature to 80 °C. The high selectivity for substitution of fluoride over chloride is a key advantage of this methodology.[5]
Materials:
-
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (1.0 equiv) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add morpholine (1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-dichloro-2-morpholinopyridine-4-carbaldehyde.
Data Summary Table:
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| Benzylamine | Cs₂CO₃ | DMSO | 80 | 3-5 | 80-90 |
| Aniline | K₂CO₃ | NMP | 100 | 8-12 | 70-85 |
| 4-Methoxy-phenol | K₂CO₃ | DMF | 80 | 6-8 | 75-85 |
Application & Protocol: Construction of Fused Pyrido[2,3-d]pyrimidine Scaffolds
With the C2 position functionalized, the aldehyde at C4 becomes the focal point for constructing fused heterocyclic systems. Pyrido[2,3-d]pyrimidines are important pharmacophores found in kinase inhibitors and other therapeutic agents.[1] This protocol describes a condensation-cyclization reaction with a guanidine salt to form the fused pyrimidine ring.
Expert Insights: This transformation is a classic example of a tandem reaction. It begins with the formation of an imine intermediate between the aldehyde and one of the amino groups of guanidine. A subsequent intramolecular nucleophilic attack from the second amino group of the guanidine onto the C2 carbon (now attached to the newly introduced amine from Step 1), followed by elimination of that amine, leads to the fused ring system. The choice of base is again important; a stronger base like sodium ethoxide is often required to facilitate the cyclization and aromatization steps.
Materials:
-
Product from Protocol 2.1 (e.g., 2-(benzylamino)-3,5-dichloropyridine-4-carbaldehyde) (1.0 equiv)
-
Guanidine hydrochloride (3.0 equiv)
-
Sodium ethoxide (NaOEt), 21% solution in ethanol (4.0 equiv)
-
Ethanol (EtOH), absolute
-
Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the starting carbaldehyde (1.0 equiv), guanidine hydrochloride (3.0 equiv), and absolute ethanol.
-
Stir the suspension at room temperature and slowly add the sodium ethoxide solution (4.0 equiv). The mixture may become thick.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature. A precipitate may form.
-
Carefully neutralize the mixture with 1 M HCl (aq) to pH ~7.
-
Filter the resulting solid and wash with cold ethanol and then water.
-
Dry the solid under vacuum to obtain the crude product.
-
The product can be further purified by recrystallization or flash column chromatography if necessary.
Reaction Mechanism Visualization:
Caption: Key steps in pyridopyrimidine formation.
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ScienceDirect. [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC. National Center for Biotechnology Information. [Link]
-
Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. MDPI. [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Using 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde as a pharmaceutical building block
Application Note: Strategic Utilization of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Executive Summary
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is a high-value, electron-deficient heterocyclic building block. Its utility lies in its orthogonal reactivity profile : it possesses three distinct "handles" that can be manipulated sequentially without protecting groups.
-
C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
C4-Formyl: A versatile electrophile for condensation, reductive amination, and olefination.
-
C3/C5-Chloro: Sterically hindered handles for late-stage transition-metal cross-coupling.
This guide details the synthesis, stability, and application of this scaffold in generating fused heteroaromatic cores (e.g., pyrido[2,3-d]pyrimidines) relevant to kinase inhibitor discovery.
Chemical Profile & Reactivity Map
Compound Identity:
-
Name: 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde[1]
-
Precursor CAS: 823-56-3 (3,5-Dichloro-2-fluoropyridine)
-
Molecular Weight: ~193.99 g/mol
-
Appearance: Pale yellow solid (typically)
-
Storage: -20°C, under Argon (Aldehyde is prone to oxidation; C-F bond is hydrolytically sensitive under basic conditions).
Electronic Environment: The pyridine ring is severely electron-deficient due to the cumulative inductive effects of the nitrogen, two chlorines, one fluorine, and the formyl group.
-
C2 Position: The most electrophilic site. The fluoride leaving group is activated by the adjacent ring nitrogen and the electron-withdrawing nature of the C3-Cl and C4-CHO.
-
C4 Position: The aldehyde proton is acidic; the carbonyl carbon is highly reactive toward nucleophiles.
-
C3/C5 Positions: The C-Cl bonds are deactivated for SNAr relative to C-F but are excellent substrates for Suzuki-Miyaura or Buchwald-Hartwig couplings once the C2 and C4 positions are derivatized.
Visualization: Orthogonal Reactivity Logic
Caption: Reactivity hierarchy of the scaffold. The C2-F bond is the primary site of attack, followed by C4-CHO manipulations.
Synthesis Protocol: Generation of the Building Block
Since this specific aldehyde is often not available in bulk catalogs, it is best synthesized in situ or on-demand from the commercially available 3,5-dichloro-2-fluoropyridine (CAS 823-56-3) .
Mechanism: Directed ortho-lithiation (DoM). The C4 proton is the most acidic due to the flanking inductive effect of the two chlorine atoms.
Protocol:
-
Reagents: 3,5-Dichloro-2-fluoropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), DMF (Dimethylformamide, 1.5 eq), dry THF.
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, low-temperature thermometer.
-
Step A (Lithiation):
-
Cool THF solution of LDA (freshly prepared or commercial) to -78°C .
-
Add 3,5-dichloro-2-fluoropyridine in THF dropwise over 30 min. Crucial: Maintain internal temp < -70°C to prevent "halogen dance" or benzyne formation.
-
Stir at -78°C for 45–60 min. The solution typically turns deep yellow/orange (lithiated species).
-
-
Step B (Formylation):
-
Add anhydrous DMF dropwise.
-
Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour.
-
-
Workup:
Application Case Study: Synthesis of a Pyrido[2,3-d]pyrimidine Core
This workflow demonstrates how to use the aldehyde and fluorine handles to build a bicyclic system, a common scaffold in EGFR and CDK inhibitors.
Step 1: SNAr Diversification (The "Hinge Binder")
The C2-fluorine is displaced first. If the aldehyde is sensitive to the amine nucleophile, one might protect the aldehyde (acetal) or perform the reaction at lower temperatures where the aldehyde is less reactive than the C-F bond.
-
Insight: 2-Fluoropyridines react ~320x faster than 2-chloropyridines in SNAr [1].[6] The presence of the C4-CHO and C3/C5-Cl further accelerates this rate.
Protocol:
-
Dissolve 3,5-dichloro-2-fluoropyridine-4-carbaldehyde (1 mmol) in dry THF (0.1 M).
-
Add Primary Amine (e.g., Aniline or Alkyl amine, 1.05 eq) and DIPEA (1.2 eq).
-
Stir at 0°C to RT . Monitor by TLC/LCMS.
-
Note: Heating is rarely required and may cause side reactions at the aldehyde.
-
-
Isolate the 2-amino-3,5-dichloro-4-formylpyridine.
Step 2: Ring Fusion (Condensation)
React the 4-formyl group with a bis-nucleophile (e.g., guanidine or acetamidine) to close the pyrimidine ring.
-
Note: Since the pyridine already has a C3-Cl, direct condensation might require a specific linker. A more common route for this specific scaffold is condensation with hydrazine to form a pyrazolo[3,4-c]pyridine or reaction with an amidine if the C3-Cl can be displaced or utilized.
-
Alternative Strategy: Reductive amination of the aldehyde followed by intramolecular SNAr at C3-Cl (requires high heat/catalysis).
Featured Protocol: Formation of 1H-Pyrazolo[3,4-c]pyridine derivative
-
Take the product from Step 1 (2-amino-3,5-dichloro-4-formylpyridine).
-
Add Hydrazine Hydrate (1.5 eq) in Ethanol.
-
Reflux for 2–4 hours.
-
Mechanism: Hydrazone formation at C4-CHO
Intramolecular SNAr at C3-Cl (favored by entropy and the leaving group ability of Cl). -
Result: A 3-chloro-1H-pyrazolo[3,4-c]pyridine core.
Step 3: Late-Stage Cross-Coupling
The remaining Chlorine (originally at C5) is now the only halogen left. It is sterically hindered but electronically activated.
-
Reaction: Suzuki-Miyaura Coupling.
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos (required for hindered chlorides).
-
Conditions: Boronic acid (1.5 eq), K3PO4 (3 eq), Dioxane/Water, 100°C.
Quantitative Data & Stability Table
| Parameter | Value / Condition | Notes |
| SNAr Reactivity (C2-F) | High (RT, < 1h) | >300x faster than C2-Cl analogs [1].[6] |
| Aldehyde Stability | Moderate | Prone to oxidation to carboxylic acid in air. Store under Ar. |
| C3/C5-Cl Stability | High | Inert to mild nucleophiles; requires Pd-catalysis or high heat for displacement. |
| Solubility | DCM, THF, EtOAc | Poor solubility in Hexane/Water. |
| Toxicity | High | Fluoropyridines are skin/eye irritants and toxic by inhalation [2]. |
Workflow Visualization
Caption: Step-by-step synthesis of a kinase inhibitor core starting from the commercial precursor.
References
-
BenchChem. (2025).[4] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[4] Retrieved from (Verified general reactivity principle).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783256, 3,5-Dichloro-2-fluoropyridine. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Radical Mechanism. Science, 342(6161), 956-960. (Context on fluoropyridine functionalization).
-
Schlosser, M. (2005). The 2-Fluoro- and 2-Chloropyridines: A Reactivity Comparison. Current Organic Chemistry.[2] (Fundamental reactivity data).
Disclaimer: This protocol involves the use of hazardous chemicals (LDA, Fluoropyridines). All experiments must be conducted in a fume hood with appropriate PPE. The synthesis of the aldehyde intermediate requires strictly anhydrous conditions.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ias.ac.in [ias.ac.in]
- 3. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Troubleshooting instability of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde in basic media
Welcome to the technical support center for 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, we address common issues related to its stability in basic media through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but also a deeper understanding of the chemical principles at play, ensuring the success and integrity of your experiments.
Introduction: The Double-Edged Sword of Reactivity
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is a valuable reagent in medicinal chemistry and materials science due to its densely functionalized core. The pyridine ring is rendered highly electron-deficient by three powerful electron-withdrawing groups: two chloro substituents and a formyl group. This electronic nature, combined with the excellent leaving group ability of the fluorine at the C2 position, makes the molecule exceptionally reactive towards nucleophiles. While this high reactivity is beneficial for various synthetic transformations, it is also the root cause of its instability, particularly in the presence of bases. This guide will help you harness its reactivity while avoiding common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing rapid decomposition of my starting material upon addition of a base. What is happening?
Answer: The most probable cause is a rapid nucleophilic aromatic substitution (SNAr) at the C2 position. The pyridine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the two chloro groups and the carbaldehyde. The C-F bond at the 2-position is the most labile site for substitution.
-
Causality: 2-Fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloro counterparts; in one instance, the reaction of 2-fluoropyridine with sodium ethoxide was found to be 320 times faster than that of 2-chloropyridine.[1] Basic media, especially those containing hydroxide or alkoxides, provide potent nucleophiles that readily attack the electron-deficient C2 carbon, displacing the fluoride ion. This process is often irreversible and can occur at room temperature or even lower.
-
Troubleshooting Protocol:
-
Re-evaluate your choice of base: If the base is acting as a nucleophile (e.g., NaOH, KOH, NaOMe), consider switching to a non-nucleophilic, sterically hindered base.
-
Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to control the rate of the SNAr side reaction.
-
Slow addition: Add the base slowly and portion-wise to maintain a low instantaneous concentration, which can help to suppress side reactions.
-
Protect the aldehyde: If the reaction conditions are harsh, consider protecting the aldehyde group as an acetal. Acetals are generally stable to basic conditions and can be deprotected later under acidic conditions.
-
FAQ 2: My reaction is producing a mixture of an alcohol and a carboxylic acid, and my desired product yield is low. What is the likely cause?
Answer: You are likely observing a Cannizzaro reaction. This is a classic reaction of aldehydes that lack α-hydrogens, such as 3,5-dichloro-2-fluoropyridine-4-carbaldehyde, in the presence of a strong base.[2][3]
-
Causality: The Cannizzaro reaction is a base-induced disproportionation where two molecules of a non-enolizable aldehyde react to produce a primary alcohol and a carboxylic acid.[2] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, effecting a redox transformation.[2]
-
Troubleshooting Protocol:
-
Avoid strong, nucleophilic bases: The Cannizzaro reaction is promoted by strong bases like NaOH and KOH.[2] If your desired reaction requires a base, opt for a weaker, non-nucleophilic one.
-
Control stoichiometry: If a strong base is unavoidable, use it in catalytic amounts if possible, although this is often not feasible for reactions requiring a stoichiometric amount of base.
-
Crossed Cannizzaro Reaction: If your reaction can tolerate it, consider a "crossed Cannizzaro" approach by adding a more reactive, inexpensive aldehyde like formaldehyde as a sacrificial hydride donor. This would preferentially reduce your valuable aldehyde to the alcohol while formaldehyde is oxidized.
-
Alternative synthetic route: If the Cannizzaro reaction is a persistent issue, you may need to reconsider your synthetic strategy to avoid the use of strong bases with the unprotected aldehyde.
-
FAQ 3: I am seeing a complex mixture of byproducts, and I suspect my aldehyde is reacting with my solvent or other reagents. Is this possible?
Answer: Yes, this is highly possible. The electrophilic nature of the aldehyde and the activated pyridine ring can lead to several side reactions.
-
Causality:
-
Aldol-type Condensations: If your reaction mixture contains other carbonyl compounds that can form an enolate (e.g., acetone as a solvent), your aldehyde can act as the electrophilic partner in a crossed-aldol condensation.[4][5]
-
Hydrate and Hemiacetal Formation: In the presence of water or alcohols, aldehydes can form hydrates (gem-diols) or hemiacetals, respectively.[6][7] While these are often in equilibrium with the aldehyde, under certain conditions, they can be trapped or lead to further reactions.
-
Reaction with Amines: Primary or secondary amines can react with the aldehyde to form imines or enamines, respectively.[7]
-
-
Troubleshooting Protocol:
-
Solvent Selection: Use aprotic, non-nucleophilic solvents such as THF, dioxane, toluene, or dichloromethane. Avoid protic solvents like water and alcohols, and carbonyl-containing solvents like acetone if you are using a base.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can act as a nucleophile.
-
Reagent Compatibility: Carefully review all reagents in your reaction mixture for potential nucleophiles that could react with the aldehyde or the pyridine ring.
-
Experimental Protocols & Data
Protocol 1: General Handling and Storage
Due to its reactivity, 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde should be handled with care.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere. The pKa of pyridine-4-carbaldehyde is approximately 4.72, indicating it is a weakly basic compound.[3] However, its stability is more of a concern with nucleophiles than with acids.
-
Handling: Always handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture. Use anhydrous solvents and reagents.
Table 1: Recommended Bases for Reactions Involving 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
| Base | Type | pKa (Conjugate Acid) | Suitability | Potential Issues |
| NaOH, KOH | Strong, Nucleophilic | ~15.7 (H₂O) | Poor | Promotes SNAr and Cannizzaro reaction |
| Na₂CO₃, K₂CO₃ | Weak, Nucleophilic | ~10.3 (HCO₃⁻) | Moderate | Can still promote SNAr at elevated temperatures |
| Triethylamine (Et₃N) | Non-nucleophilic | ~10.7 | Good | Generally well-tolerated, but basicity may be insufficient for some reactions |
| DBU, DBN | Non-nucleophilic | ~13.5 (DBUH⁺) | Good | Strong, non-nucleophilic bases suitable for many applications |
| Proton Sponge | Non-nucleophilic | ~12.1 | Excellent | Sterically hindered and non-nucleophilic, but expensive |
| NaH, KH | Strong, Non-nucleophilic | ~36 (H₂) | Use with caution | Can deprotonate a wide range of substrates, but can also act as a reducing agent |
Visualizing Instability Pathways
To better understand the competing reactions, the following diagrams illustrate the key degradation pathways in basic media.
Caption: Competing degradation pathways in basic media.
Troubleshooting Workflow
The following workflow can guide your decision-making process when encountering instability issues.
Caption: A decision tree for troubleshooting instability.
References
- Handloser, C. S., Chakrabarty, M. R., & Mosher, M. W. (1973). Experimental determination of pKa values by use of NMR chemical shift.
-
Cannizzaro Reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Aldehyde. (2024). In Wikipedia. Retrieved from [Link]
-
Chemical Reactions of Aldehydes and Ketones. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (1994). Taylor & Francis Group. Retrieved from [Link]
- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584.
- Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069-9083.
-
Sarpong Group, The. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]
-
Pyridine-4-carbaldehyde. (2023). In Wikipedia. Retrieved from [Link]
-
Aldol Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Khan, S. A., & Kumar, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 868-895.
-
Khan Academy. (2024, October 31). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry [Video]. YouTube. Retrieved from [Link]
-
Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (2018). Semantic Scholar. Retrieved from [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry Notes. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
- Goutopoulos, A., & Jannasch, P. (2014). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 4(106), 61643-61652.
-
Khan Academy. (n.d.). Aldol reactions in metabolism. Retrieved from [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Pyridin-4-carbaldehyd | 872-85-5 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Reaction Mixtures
Welcome to the technical support center for the purification of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. The following sections offer field-proven insights and detailed protocols to help you navigate common challenges and achieve high purity for your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde reaction mixtures.
Q1: My crude reaction mixture is a dark, tarry mess. How can I effectively remove the coloration and baseline impurities before column chromatography?
A1: Initial Work-up Strategy for Tar and Color Removal
Heavy tar formation often indicates side reactions or degradation. An initial extractive work-up is crucial to remove highly polar and colored impurities.
Causality: The desired aldehyde is a neutral organic molecule, while many colored byproducts and polymerization products are often more polar or acidic/basic in nature. A liquid-liquid extraction will partition these species based on their solubility and acid-base properties.
Recommended Protocol:
-
Solvent Partitioning: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 1M HCl) to remove basic impurities.
-
A mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] This should yield a less colored, more manageable crude product for further purification.
Q2: I'm seeing multiple spots on my TLC, even after an initial work-up. How do I choose the best purification strategy?
A2: Selecting the Appropriate Purification Method
The choice between recrystallization, column chromatography, or a bisulfite wash depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2] It is highly recommended when multiple, distinct spots are visible on TLC.
-
Recrystallization: This technique is ideal if your desired product is the major component and the impurities have different solubility profiles.[3] It can be a highly efficient method for obtaining very pure material.
-
Sodium Bisulfite Wash: This is a highly specific and effective method for removing aldehyde impurities from a mixture or for purifying the aldehyde itself.[4][5] It relies on the reversible formation of a water-soluble bisulfite adduct with the aldehyde.[1]
Q3: My column chromatography is not giving good separation. The product is co-eluting with an impurity. What can I do?
A3: Optimizing Column Chromatography Parameters
Poor separation can be due to several factors. Here’s a systematic approach to troubleshoot:
1. Solvent System (Mobile Phase) Optimization:
-
Polarity Adjustment: The polarity of the eluent is critical. If your compound and impurity are co-eluting, their polarities are very similar in the current solvent system.
-
Try a less polar solvent system to increase the retention time of both compounds on the silica gel, which may improve separation.
-
Alternatively, a slightly more polar system might selectively move your product faster or slower than the impurity.
-
-
Solvent Selectivity: Sometimes, changing the solvent composition, not just the polarity, can improve separation. For example, switching from a hexane/ethyl acetate system to a hexane/DCM or a toluene-based system can alter the interactions with the stationary phase and improve resolution.
2. Stationary Phase and Column Packing:
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks.[6] Uneven packing leads to band broadening and poor separation.[7] A wet slurry packing method is generally recommended.[2]
-
Silica Gel Choice: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient. For difficult separations, consider using a smaller particle size silica for higher resolution.
3. Loading Technique:
-
Concentrated Sample: Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent like DCM.[8]
-
Narrow Band: Load the sample onto the column as a narrow, concentrated band.[9] A broad starting band will result in poor separation.
Q4: I tried recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?
A4: Troubleshooting Oiling Out During Recrystallization
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
Causes and Solutions:
-
Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[3]
-
Solvent Choice: The chosen solvent may be too good a solvent for your compound.
-
Try a solvent system where the compound has lower solubility at room temperature. A common technique is to use a binary solvent system (a "good" solvent and a "poor" solvent).[10] Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Impurity Presence: High levels of impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde?
A1: Potential Synthetic Byproducts
The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding pyridine precursor.
-
Over- or Under-halogenated Species: Pyridines with a different number or position of halogen atoms.
-
Hydrolysis Products: If water is present, the aldehyde could potentially be hydrated or oxidized.
-
Products of Side Reactions: Depending on the reagents used, various side products can form. For example, in fluorination reactions, partially fluorinated intermediates can be present.[11]
Q2: What is the best way to monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC)
TLC is the most common and efficient method for monitoring column chromatography.
Protocol:
-
Collect fractions in a series of test tubes or vials.
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Also spot your starting material and, if available, a pure standard of the desired product.
-
Develop the TLC plate in the same solvent system used for the column.
-
Visualize the spots under UV light and/or with a chemical stain.
-
Combine the fractions that contain only the pure product.
Q3: Can I use a sodium bisulfite wash to purify my 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde?
A3: Yes, a bisulfite wash is an excellent and highly selective method for aldehyde purification.
Principle: Aldehydes react with sodium bisulfite to form a water-soluble adduct.[1] This adduct can be separated from non-aldehyde impurities in an aqueous layer. The reaction is reversible, and the aldehyde can be regenerated by adding a base.[5]
Workflow Diagram:
Caption: Sodium Bisulfite Wash Workflow
Q4: What are the recommended storage and handling conditions for pure 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde?
A4: Proper Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, sparks, and open flames.[13]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle in a fume hood to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[15]
Q5: What analytical techniques can I use to confirm the purity and identity of my final product?
A5: Analytical Characterization
Several analytical methods are essential for confirming the purity and structure of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for assessing purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are powerful techniques for determining purity by separating the main component from any residual impurities.[16][17]
-
Melting Point: A sharp melting point close to the literature value (75-79 °C) is a good indicator of high purity.[18]
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying 3,5-dichloro-2-fluoropyridine-4-carbaldehyde using silica gel column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, start with a low polarity like 95:5 and gradually increase)
-
Crude product
-
Collection tubes/flasks
Procedure:
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, make a slurry of silica gel in the initial, low-polarity eluent.[7]
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[6]
-
Add more eluent as needed, ensuring the silica gel bed never runs dry.
-
Once the silica has settled, add a layer of sand on top to protect the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.[9]
-
Allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column. Apply gentle pressure (flash chromatography) if necessary to speed up the process.
-
Monitor the separation by TLC.
-
Gradually increase the polarity of the eluent if the product is eluting too slowly.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[8]
-
Workflow Diagram:
Caption: Column Chromatography Workflow
Protocol 2: Recrystallization
This protocol is for purifying a solid sample of 3,5-dichloro-2-fluoropyridine-4-carbaldehyde that is mostly pure.
Materials:
-
Crude solid product
-
Recrystallization solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring.[10] Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this process.[10]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO | [18] |
| Molecular Weight | 176.00 g/mol | [18] |
| Melting Point | 75-79 °C (lit.) | [18] |
| Appearance | Solid | [18] |
References
- TCI Chemicals. (2024, November 30).
- Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
- Benchchem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- Angene Chemical. (2025, October 19).
- ResearchGate. (n.d.).
- (2025, April 21).
- Thermo Fisher Scientific. (2025, September 24).
- (n.d.).
- (n.d.).
- (2013, June 10). Aldehydes in water: Simultaneous derivatisation and extraction in green process - 2013.
- (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- European Patent Office. (n.d.).
- (n.d.).
- YouTube. (2023, March 10).
- Carl ROTH. (n.d.). Instructions for use.
- Benchchem. (n.d.).
- Organic Syntheses. (2024, December 18).
- Organic Syntheses Procedure. (n.d.). 10.
- Università di Torino. (2018, October 5).
- OSHA. (n.d.).
- YouTube. (2022, October 14).
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (2024, August 6).
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). 3,5-Dichloro-4-pyridinecarboxaldehyde 97 136590-83-5.
- PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273.
- ResearchGate. (2025, August 7). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
- TCI Chemicals. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5.
- (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. osha.gov [osha.gov]
- 18. 3,5-Dichloro-4-pyridinecarboxaldehyde 97 136590-83-5 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde. Rather than presenting a single, rigid protocol, we will explore a systematic, comparative process for method development, explaining the scientific rationale behind each decision. This ensures the resulting method is not only effective but also well-understood and defensible, meeting the rigorous standards of researchers and drug development professionals.
The target analyte, 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde, is a highly functionalized heterocyclic compound. Its structure presents several challenges for chromatographic analysis, including the potential for strong interactions with the stationary phase, the reactivity of the aldehyde group, and the need to resolve closely related process impurities and potential degradants. A well-developed HPLC method is therefore critical for ensuring its quality and consistency in downstream applications.
Pillar 1: Foundational Strategy & Analyte Characterization
Before any practical work begins, a foundational strategy based on the analyte's physicochemical properties is essential. This proactive approach minimizes unnecessary experiments and accelerates the development timeline.
Analyte Physicochemical Profile (Estimated):
-
LogP (Octanol-Water Partition Coefficient): The presence of three halogen atoms suggests a nonpolar character, leading to an estimated LogP in the range of 2.0-3.0. This indicates good retention in reversed-phase HPLC.
-
pKa (Acid Dissociation Constant): The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the two chlorine atoms and one fluorine atom. The pKa is likely to be less than 2.0. This means that at a mobile phase pH of 3 or higher, the molecule will be in its neutral form.
-
UV Absorbance: The pyridine ring conjugated with a carbonyl group constitutes a strong chromophore. The maximum absorbance (λmax) is expected to be in the 250-290 nm range, providing excellent sensitivity for UV detection.
Based on this profile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. It is the most robust and widely used technique for the analysis of small organic molecules of moderate polarity.
Pillar 2: Comparative Method Development & Optimization
Method development is an iterative process of comparing and selecting the optimal chromatographic parameters. We will explore the critical choices in a logical sequence.
Stationary Phase (Column) Selection: A Comparative View
The choice of column chemistry is the most critical factor influencing selectivity. For 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde, we will compare three common reversed-phase chemistries.
| Column Chemistry | Principle of Interaction | Advantages for this Analyte | Disadvantages for this Analyte |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. | High hydrophobicity provides strong retention, which is excellent for resolving nonpolar impurities. It is a universal starting point. | Potential for excessive retention, leading to long run times or requiring high organic solvent concentrations. |
| C8 (Octylsilane) | Moderately hydrophobic interactions. | Reduced retention compared to C18, potentially leading to faster analysis times and better peak shapes if strong adsorption is an issue. | May not provide sufficient resolution for closely eluting nonpolar impurities. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | The phenyl rings in the stationary phase can undergo π-π stacking interactions with the analyte's pyridine ring, offering unique selectivity for aromatic and heterocyclic impurities. | Can be more sensitive to mobile phase composition; selectivity changes may be less predictable than with simple alkyl chains. |
Expert Recommendation: Begin with a C18 column due to its versatility. If peak shape is poor (e.g., tailing) or retention is excessive, a C8 column is a logical second choice. A Phenyl-Hexyl column should be investigated if the C18 column fails to resolve critical aromatic impurities.
Mobile Phase Optimization: A Duel of Solvents and Buffers
Organic Modifier: Acetonitrile vs. Methanol
The organic modifier controls retention time and can influence selectivity.
-
Acetonitrile (ACN): Generally the preferred choice. Its low viscosity results in lower backpressure and better column efficiency. Its lower UV cutoff (~190 nm) provides a cleaner baseline.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. It is also a more cost-effective option.
Recommendation: Start with Acetonitrile. If resolution between the main peak and a critical impurity is insufficient, substituting with Methanol is a valuable troubleshooting step.
Aqueous Phase and pH Control
While the analyte is expected to be neutral at pH > 2, controlling the mobile phase pH is crucial for method robustness and reproducibility. A slightly acidic pH is recommended to suppress the silanol activity on the silica-based stationary phase, which minimizes peak tailing.
-
Option A: Formic Acid (0.1%) : Simple, volatile (LC-MS compatible), and provides a pH of ~2.7. It is an excellent starting point.
-
Option B: Phosphate Buffer (e.g., 20 mM potassium phosphate at pH 3.0): Provides superior pH control (buffering capacity), leading to more stable retention times. However, it is non-volatile and can precipitate if the organic content is too high.
Recommendation: For initial screening, 0.1% formic acid in water is highly effective. For a final, validated quality control method, a phosphate buffer at pH 3.0 will provide superior long-term robustness.
Pillar 3: Experimental Protocols & Data
This section provides the detailed workflows for developing the HPLC method.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the method development process.
Caption: Logical workflow for systematic HPLC method development.
Step-by-Step Protocol: Initial Screening
-
Sample Preparation: Accurately weigh ~10 mg of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Initial HPLC Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) scanning 200-400 nm, with a discrete wavelength of 254 nm for quantitation.
-
Injection Volume: 5 µL.
-
-
Scouting Gradient Run:
-
Perform a fast linear gradient to determine the approximate elution conditions.
-
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Illustrative Data & Optimization Path
After the initial scouting run, let's assume the main peak eluted at 15.2 minutes, and a small impurity peak was observed at 14.9 minutes. This indicates high retention and a need for better resolution.
Optimization Step 1: Gradient Adjustment
To improve resolution around the main peak, a shallower gradient is employed.
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 40 |
| 15.0 | 60 |
| 15.1 | 95 |
| 20.0 | 95 |
| 20.1 | 40 |
| 25.0 | 40 |
This change will increase the separation between the main peak and the critical impurity.
Final Optimized Method (Hypothetical)
Through systematic evaluation, the following method was determined to be optimal, providing excellent resolution and peak shape.
| Parameter | Optimized Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm | Provided unique π-π selectivity that resolved the critical impurity, which was co-eluting on C18. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffered mobile phase ensures robust and repeatable retention times. |
| Mobile Phase B | Acetonitrile | Low viscosity and UV transparency provide superior performance. |
| Gradient | 45% to 65% B over 12 minutes | Optimized for resolution of all known impurities around the main analyte peak. |
| Flow Rate | 1.2 mL/min | Increased flow rate shortens run time without sacrificing resolution on the shorter column. |
| Temperature | 35 °C | Higher temperature lowers viscosity and can improve peak efficiency. |
| Detection | DAD at 265 nm | 265 nm was identified as the λmax from the DAD scan, maximizing sensitivity. |
Pillar 4: Method Validation & Trustworthiness
A developed method is incomplete without validation. The final protocol should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is fit for its intended purpose. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradants. This is confirmed using the DAD's peak purity analysis function.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the measured values are close to the true values and that repeated measurements are consistent.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
The diagram below illustrates the relationship between the core principles of chromatographic separation for this specific analyte.
Caption: Principle of reversed-phase separation for the target analyte.
References
-
Title: The pKa of Pyridine Source: Chemistry LibreTexts URL: [Link]
-
Title: A Guide to HPLC and LC-MS Method Development Source: Waters Corporation URL: [Link]
-
Title: Phenyl-Hexyl Columns for HPLC Source: Restek Corporation URL: [Link]
-
Title: The Role of pH in Reversed-Phase HPLC Source: Phenomenex URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
Comparative Yield Analysis of Pyridine-4-Carbaldehyde Synthesis Routes
Executive Summary
Pyridine-4-carbaldehyde (isonicotinaldehyde) is a critical heterocyclic building block in the synthesis of antitubercular drugs (e.g., isoniazid derivatives), acetylcholinesterase inhibitors, and polymer cross-linkers. Its synthesis is complicated by the high reactivity of the aldehyde group, which makes over-oxidation to isonicotinic acid or over-reduction to 4-pyridinemethanol common pitfalls.
This guide compares three distinct synthetic methodologies: Oxidative Transformation (Industrial Standard), Reductive Synthesis (Laboratory Precision), and Organometallic Formylation (Mechanistic Approach). While oxidative routes dominate bulk manufacturing due to raw material costs, reductive strategies—particularly using DIBAL-H—offer superior yields and purity for pharmaceutical applications.
Comparative Yield & Efficiency Matrix
The following table summarizes the performance of the primary synthesis routes based on experimental data.
| Route | Precursor | Reagents/Catalyst | Typical Yield | Scalability | Atom Economy |
| Oxidative (Direct) | 4-Picoline | V₂O₅/MoO₃ (Vapor Phase) | 40–60% | High | High |
| Oxidative (Stepwise) | 4-Pyridinemethanol | IBX or TEMPO/NaOCl | 85–92% | Medium | Low (2 steps) |
| Reductive (Ester) | Methyl Isonicotinate | DIBAL-H (-78°C) | 88–92% | Low/Med | Moderate |
| Reductive (Nitrile) | 4-Cyanopyridine | SnCl₂/HCl (Stephen) | 60–70% | Medium | Low (Sn waste) |
| Green Catalytic | 4-Cyanopyridine | Pd/C, H₂ (Transfer) | >95%* | High | High |
| Organometallic | 4-Bromopyridine | n-BuLi / DMF | 40–55% | Low | Low |
*Note: High yields in green catalytic routes often refer to conversion; isolated yields typically range 80–90%.
Detailed Technical Analysis
Route A: Oxidative Transformation of 4-Picoline
Context: This is the primary industrial route due to the low cost of 4-picoline. However, it suffers from selectivity issues.[1]
-
Vapor Phase Oxidation: Involves passing 4-picoline and air over Vanadium-Molybdenum oxide catalysts at 300–400°C.
-
Liquid Phase (Stepwise): A more controlled laboratory approach involves first oxidizing 4-picoline to 4-pyridinemethanol (via N-oxide rearrangement), followed by mild oxidation to the aldehyde.
Route B: Reductive Synthesis (The Precision Standard)
Context: For drug development where purity is paramount, reducing carboxylic acid derivatives is the preferred method.
Sub-Route B1: DIBAL-H Reduction of Methyl Isonicotinate
This is the gold standard for laboratory synthesis. Diisobutylaluminum hydride (DIBAL-H) acts as a precise hydride donor. At -78°C, the tetrahedral intermediate is stable and does not collapse to the aldehyde until hydrolysis, preventing over-reduction to the alcohol.
Sub-Route B2: Green Catalytic Reduction of Nitriles
Recent advancements utilize transfer hydrogenation to convert 4-cyanopyridine to the aldehyde without stoichiometric metal waste.
-
System: 4-Cyanopyridine + H₂O + Catalyst (e.g., Pd/C or specific Green Chem variants).
-
Performance: High atom economy, but requires specialized pressure vessels.
Route C: Organometallic Formylation
Context: Used when specific substitution patterns are required on the pyridine ring that are inaccessible via picoline oxidation.
-
Method: Lithium-Halogen exchange on 4-bromopyridine followed by quenching with Dimethylformamide (DMF).
-
Critical Caveat: Free base 4-bromopyridine is unstable and self-polymerizes. It must be generated in situ from the hydrochloride salt at low temperatures.
Visualization of Pathways[9]
Diagram 1: Oxidative vs. Reductive Pathways
Caption: Comparison of oxidative instability (red) vs. reductive precision (green) via DIBAL-H.
Experimental Protocol: DIBAL-H Reduction
Objective: Synthesis of Pyridine-4-carbaldehyde from Methyl Isonicotinate. Target Yield: 88–92% Purity: >98% (by NMR)
Materials
-
Methyl Isonicotinate (1.0 eq)
-
DIBAL-H (1.0 M in Toluene, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quenching)
-
Rochelle's Salt (Potassium sodium tartrate), saturated aqueous solution
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add Methyl Isonicotinate (1.37 g, 10 mmol) and anhydrous DCM (20 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow to equilibrate for 15 minutes.
-
Expert Insight: Temperature control is critical. Above -60°C, the tetrahedral intermediate collapses, releasing the aldehyde which is then immediately reduced to the alcohol.
-
-
Addition: Add DIBAL-H (11 mL, 11 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the ester should disappear.
-
Quenching (The Critical Step):
-
Still at -78°C, add Methanol (2 mL) dropwise to destroy excess hydride.
-
Remove the cooling bath and allow to warm to 0°C.
-
Add saturated Rochelle's Salt solution (20 mL) and stir vigorously for 1–2 hours at room temperature.
-
Why? This breaks up the gelatinous aluminum emulsion, allowing for clean phase separation.
-
-
Workup: Separate the organic layer.[8] Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash chromatography (SiO₂, 30% EtOAc in Hexane).
References
- Wang, K., et al. (2019). "Efficient and Green Synthesis of Pyridine-4-carbaldehyde via Catalytic Reduction." Green Chemistry, 21(9), 2448-2461.
-
Organic Chemistry Portal. (n.d.). DIBAL-H Reduction of Esters to Aldehydes. Retrieved from [Link]
-
Scilit. (1991). Vapor-phase oxidation of 4-picoline to pyridine-4-carboxaldehyde on vanadium phosphate catalysts. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
Sources
- 1. 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. scielo.br [scielo.br]
- 5. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to Spectroscopic Characterization of Fluorinated Pyridine Aldehydes
This guide provides an in-depth comparison of the spectroscopic characterization standards for fluorinated pyridine aldehydes, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The strategic introduction of fluorine into the pyridine aldehyde scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. Consequently, rigorous and unambiguous structural elucidation is paramount. This document offers a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and established principles.
The Critical Role of Fluorine in Pyridine Aldehydes: A Spectroscopic Perspective
Fluorinated pyridine aldehydes are versatile building blocks in medicinal chemistry and materials science. The high electronegativity and small van der Waals radius of the fluorine atom introduce unique electronic and steric effects. These modifications, however, present distinct challenges and opportunities in their spectroscopic characterization. Understanding the influence of the fluorine substituent's position relative to the aldehyde and the ring nitrogen is crucial for accurate spectral interpretation. This guide will use several isomeric fluoropyridine carboxaldehydes as examples to illustrate these principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural analysis of fluorinated pyridine aldehydes. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of a fluorinated pyridine aldehyde is characterized by the chemical shifts of the aromatic protons and the aldehydic proton. The fluorine atom and the aldehyde group, both being electron-withdrawing, significantly influence the chemical shifts of the ring protons, generally causing them to shift downfield (to higher ppm values).
Key Interpretive Insights:
-
Aldehydic Proton: The proton of the aldehyde group typically appears as a singlet or a finely coupled multiplet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm. Its chemical shift can be subtly influenced by the position of the fluorine atom.
-
Aromatic Protons: The chemical shifts and coupling patterns of the pyridine ring protons are highly diagnostic. The presence of fluorine introduces heteronuclear coupling (J-coupling) between the fluorine and proton nuclei (¹⁹F-¹H coupling), which can span over two to five bonds (²JHF, ³JHF, ⁴JHF, ⁵JHF). These couplings provide invaluable information for assigning the substitution pattern.
Comparative Data for Isomeric Fluoropyridine Carboxaldehydes:
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoro-3-pyridinecarboxaldehyde | ~10.4 (d, J ≈ 2.8 Hz) | H4: ~8.0 (ddd, J ≈ 7.5, 5.0, 2.0 Hz), H5: ~7.5 (m), H6: ~8.5 (m) |
| 3-Fluoro-2-pyridinecarboxaldehyde | ~10.2 (s) | H4: ~7.9 (m), H5: ~7.6 (m), H6: ~8.6 (d, J ≈ 4.5 Hz) |
| 5-Fluoro-3-pyridinecarboxaldehyde | ~10.1 (s) | H2: ~9.0 (d, J ≈ 2.0 Hz), H4: ~8.3 (dd, J ≈ 8.5, 2.5 Hz), H6: ~8.8 (d, J ≈ 2.5 Hz) |
| 6-Fluoro-3-pyridinecarboxaldehyde | ~10.2 (s) | H2: ~8.9 (d, J ≈ 2.5 Hz), H4: ~8.4 (ddd, J ≈ 8.5, 7.5, 2.5 Hz), H5: ~7.3 (dd, J ≈ 8.5, 3.0 Hz) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about all carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
Key Interpretive Insights:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of 185-195 ppm.
-
Fluorine-Coupled Carbons: The most prominent feature in the ¹³C NMR spectrum of a fluorinated compound is the large one-bond carbon-fluorine coupling constant (¹JCF), which typically ranges from 230 to 270 Hz. This results in a distinct doublet for the carbon directly attached to the fluorine atom. Smaller two- and three-bond couplings (²JCF and ³JCF) are also observed, aiding in the assignment of other carbon signals.
Comparative Data for Isomeric Fluoropyridine Carboxaldehydes:
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) and ¹JCF (Hz) |
| 2-Fluoro-3-pyridinecarboxaldehyde | ~188 | C2: ~163 (d, ¹JCF ≈ 260 Hz), Other carbons show smaller JCF couplings. |
| 3-Fluoro-2-pyridinecarboxaldehyde | ~191 | C3: ~155 (d, ¹JCF ≈ 250 Hz), Other carbons show smaller JCF couplings. |
| 5-Fluoro-3-pyridinecarboxaldehyde | ~190 | C5: ~160 (d, ¹JCF ≈ 255 Hz), Other carbons show smaller JCF couplings. |
| 6-Fluoro-3-pyridinecarboxaldehyde | ~189 | C6: ~165 (d, ¹JCF ≈ 240 Hz), Other carbons show smaller JCF couplings. |
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[1] The chemical shift of the fluorine nucleus is extremely sensitive to its electronic surroundings.[2]
Key Interpretive Insights:
-
Chemical Shift: The ¹⁹F chemical shift is highly dependent on the position of the fluorine atom on the pyridine ring. Generally, fluorine at the 2- or 6-position is more deshielded (more negative ppm value relative to a standard like CFCl₃) than fluorine at the 3- or 5-position.
-
Coupling to Protons: The ¹⁹F spectrum will show splitting patterns due to coupling with neighboring protons, which can be used to confirm assignments made in the ¹H NMR spectrum.
Comparative Data for Isomeric Fluoropyridine Carboxaldehydes:
| Compound | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| 2-Fluoro-3-pyridinecarboxaldehyde | ~ -65 to -75 |
| 3-Fluoro-2-pyridinecarboxaldehyde | ~ -110 to -120 |
| 5-Fluoro-3-pyridinecarboxaldehyde | ~ -115 to -125 |
| 6-Fluoro-3-pyridinecarboxaldehyde | ~ -60 to -70 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated pyridine aldehyde.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, especially for quaternary carbons, a larger number of scans may be required.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
If necessary, perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY (¹H-¹⁹F) to aid in unambiguous assignments.[2]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Workflow for NMR Analysis:
Caption: Standardized workflow for NMR analysis of fluorinated pyridine aldehydes.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Key Interpretive Insights:
-
Molecular Ion Peak (M⁺): Electron ionization (EI) mass spectrometry will typically show a prominent molecular ion peak corresponding to the molecular weight of the fluorinated pyridine aldehyde. The presence of a nitrogen atom means the molecular weight will be an odd number if there are an odd number of nitrogen atoms (an even number for an even number of nitrogens), according to the nitrogen rule.
-
Fragmentation Pattern: The fragmentation of fluorinated pyridine aldehydes is influenced by the stability of the pyridine ring and the presence of the fluorine and aldehyde substituents. Common fragmentation pathways include:
-
Loss of the aldehydic proton ([M-1]⁺): This is a common fragmentation for aldehydes.
-
Loss of the formyl radical ([M-29]⁺): Loss of the -CHO group is also a characteristic fragmentation pathway.
-
Loss of CO ([M-28]⁺): This can occur from the molecular ion or after initial fragmentation.
-
Cleavage of the pyridine ring: The fragmentation of the pyridine ring itself can lead to a series of smaller fragment ions. The presence of fluorine can influence which bonds are preferentially cleaved.[4]
-
Loss of HF: In some cases, elimination of a molecule of hydrogen fluoride can be observed.
-
Comparative Fragmentation Data:
| Compound | Key Fragment Ions (m/z) |
| Isomeric Fluoropyridine Carboxaldehydes (MW = 125.10) | 125 (M⁺), 124 ([M-H]⁺), 97 ([M-CO]⁺), 96 ([M-CHO]⁺), and other fragments corresponding to ring cleavage. |
Experimental Protocol for Mass Spectrometry Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
For Electron Ionization (EI), use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the major fragment ions and propose plausible fragmentation pathways to support the proposed structure.
-
Workflow for Mass Spectrometry Analysis:
Caption: Standardized workflow for mass spectrometry analysis of fluorinated pyridine aldehydes.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Key Interpretive Insights:
-
Carbonyl (C=O) Stretch: The most characteristic absorption for an aldehyde is the strong C=O stretching band. For aromatic aldehydes like fluorinated pyridine aldehydes, this band typically appears in the region of 1685-1710 cm⁻¹.[5][6] The position can be influenced by the electronic effects of the fluorine substituent.
-
Aldehydic C-H Stretch: Aldehydes also exhibit a characteristic C-H stretching vibration that appears as two weak to medium bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.[6] The presence of both the C=O and these C-H stretching bands is strong evidence for an aldehyde functional group.
-
Aromatic C=C and C=N Stretches: The pyridine ring gives rise to several C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. The exact position depends on the substitution pattern of the pyridine ring.
Comparative IR Data:
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1685 - 1710 (strong) |
| Aldehyde C-H Stretch | ~2820 and ~2720 (weak-medium) |
| Aromatic C=C/C=N Stretches | 1400 - 1600 (variable) |
| C-F Stretch | 1000 - 1300 (strong) |
Experimental Protocol for IR Spectroscopy Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire a background spectrum (of air or the salt plates/ATR crystal).
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the aldehyde and other functional groups.
-
Compare the spectrum to reference spectra if available.
-
Conclusion: An Integrated Approach to Characterization
The robust and unambiguous characterization of fluorinated pyridine aldehydes requires a multi-technique, integrated spectroscopic approach. While ¹⁹F NMR provides a direct and sensitive probe of the fluorine environment, a combination of ¹H and ¹³C NMR is essential for complete structural elucidation. Mass spectrometry confirms the molecular weight and provides valuable information on fragmentation, and IR spectroscopy offers a rapid confirmation of key functional groups. By understanding the principles behind each technique and the specific influences of the fluorine substituent, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug discovery and materials science.
References
- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Gerstenberger, M. R. C., & Haas, A. (1983). The Chemistry of Fluorinated Pyridines. Angewandte Chemie International Edition in English, 22(8), 647–667.
- Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Part 27. The fragmentation of some polyfluoro-pyridines and -pyridazines on photolysis and pyrolysis. Journal of the Chemical Society, Perkin Transactions 1, 877-881.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][4][7][8][9]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[5]
-
Smith, B. C. (2011). Infrared Spectral Interpretation: A Systematic Approach. CRC press.[6]
- Abraham, R. J., & Mobli, M. (2008). The NMR prediction of chemical shifts. Magnetic Resonance in Chemistry, 46(7), 674-696.
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.[2]
- Field, L. D., & Sternhell, S. (Eds.). (2012). Analytical NMR. John Wiley & Sons.
- Gunther, H. (2013).
Sources
- 1. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Assessing Genotoxicity Profiles of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde Derivatives
Executive Summary: The Structural Alert Landscape
In the development of kinase inhibitors and agrochemical intermediates, 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde represents a high-value scaffold. However, its utility is counterbalanced by a complex toxicological profile driven by three distinct structural features: the reactive aldehyde handle, the electron-deficient pyridine ring, and the specific halogenation pattern (Cl, F).
This guide provides a rigorous framework for assessing the genotoxicity of this scaffold compared to its non-fluorinated and non-chlorinated analogs. Unlike standard "tick-box" safety checks, this protocol emphasizes the mechanistic differentiation between direct DNA reactivity (aldehyde-driven) and metabolically activated toxicity (pyridine-ring driven).
The Core Comparative Challenge
The assessment must distinguish whether the fluorine atom at C2 mitigates or exacerbates the genotoxicity risks associated with the baseline 3,5-dichloropyridine-4-carbaldehyde .
| Feature | Structural Alert | Potential Genotoxic Mechanism |
| Aldehyde (-CHO) | High | Schiff base formation with DNA bases; Protein crosslinking (cytotoxicity confounding). |
| Pyridine Ring | Medium | Metabolic activation (N-oxidation) leading to reactive intermediates. |
| C2-Fluorine | Variable | Increases lipophilicity and alters ring electron density; may stabilize the ring against metabolic attack or enhance nucleophilic susceptibility. |
Structural Analysis & In Silico Prediction Strategy
Before wet-lab experimentation, a Quantitative Structure-Activity Relationship (QSAR) assessment is mandatory. The presence of the aldehyde group often triggers "false positive" alerts in standard models due to general reactivity.
Visualization: Structural Reactivity Nodes
The following diagram maps the specific sites of metabolic vulnerability and DNA interaction potential for the target molecule.
Figure 1: Structural dissection of genotoxic alerts. The aldehyde group poses the immediate direct-acting risk, while the fluorine atom modulates the metabolic stability of the pyridine ring.
Comparative Experimental Workflow
To objectively assess performance, the target molecule must be benchmarked against standard alternatives. This "triangulation" approach isolates the specific contribution of the fluorine atom to the toxicity profile.
The Comparator Panel
-
Target: 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde.
-
Analog A (No F): 3,5-Dichloropyridine-4-carbaldehyde (Baseline for halogen effect).
-
Analog B (No Cl): 2-Fluoropyridine-4-carbaldehyde (Baseline for steric effect).
-
Positive Control: Mitomycin C (Clastogen) / 2-Aminoanthracene (Bioactivation check).
Assessment Pathway[2][3][4]
Figure 2: Step-wise genotoxicity assessment workflow ensuring regulatory compliance (ICH M7).
Protocol 1: Bacterial Reverse Mutation Assay (Ames)[5][6]
Objective: Detect gene mutations (base-pair substitutions or frameshifts).[1] Critical Nuance: Aldehydes can be bactericidal. The "Pre-incubation" method is preferred over "Plate Incorporation" to maximize sensitivity for short-lived reactive intermediates.
Experimental Design
-
Strains:
-
S. typhimurium TA100 (Detects base-pair substitutions; sensitive to halogens).
-
S. typhimurium TA98 (Detects frameshifts).
-
E. coli WP2uvrA (Detects oxidative damage/crosslinking).
-
-
Metabolic Activation: 10% Rat Liver S9 fraction (Aroclor 1254 induced).
-
Solvent: DMSO (Standard).[2] Note: Verify stability of the aldehyde in DMSO by NMR prior to dosing; aldehydes can oxidize to carboxylic acids in stored DMSO solutions.
Step-by-Step Methodology
-
Dose Range Finding: Treat TA100 +/- S9 with 8 concentrations (e.g., 0.15 to 5000 µ g/plate ).
-
Success Metric: Identify the concentration causing a precipitate or >50% reduction in background lawn (cytotoxicity).
-
-
Main Assay (Pre-incubation):
-
Incubation: 48-72 hours at 37°C.
-
Scoring: Automated colony counting.
Data Interpretation Guide
| Outcome | Target vs. Analog A (No F) | Interpretation |
| Target is Less Toxic | Higher cytotoxic threshold | Fluorine stabilizes the ring, preventing formation of reactive pyridinium species. |
| Target is More Mutagenic | Revertants increase >2x baseline | The C2-Fluorine increases electron deficiency, facilitating nucleophilic attack by DNA on the ring or aldehyde. |
| S9 Dependent | Positive only with S9 | Pro-mutagen requiring metabolic activation (likely N-oxidation). |
Protocol 2: In Vitro Micronucleus Assay (IVMN)
Objective: Assess clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). Ames tests often miss aldehyde-induced crosslinking that leads to chromosomal breaks; IVMN is essential for this class.
Experimental Design
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.
-
Exposure: Short term (4h +/- S9) and Long term (24h - S9).
-
Cytotoxicity Marker: Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).
Methodology
-
Culture: Seed cells at
cells/mL. -
Treatment: Expose cells to the target compound at 3 concentrations (highest aiming for 55% cytotoxicity).
-
Cytochalasin B Block: Add Cytochalasin B (6 µg/mL) to block cytokinesis, trapping binucleated cells (BNCs).
-
Harvest & Stain: Hypotonic shock, fixation (methanol:acetic acid), and staining with Acridine Orange or Giemsa.
-
Analysis: Score 2,000 BNCs per concentration for micronuclei (MN).
Self-Validating Check:
-
Control: Mitomycin C must induce >2% MN frequency.
-
False Positive Check: If MN increases only at >60% cytotoxicity, the result may be an artifact of apoptosis, not true genotoxicity.
Synthesis of Results & Risk Assessment
When comparing 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde to its non-fluorinated alternatives, use the following logic matrix to determine the "Performance" (Safety Profile).
Comparative Data Summary (Template)
| Parameter | Target (2-F, 3,5-Cl) | Analog A (3,5-Cl) | Analog B (2-F) |
| Ames TA100 (-S9) | Likely Negative | Likely Negative | Negative |
| Ames TA100 (+S9) | Potential Positive | Weak Positive | Negative |
| Micronucleus (CHO) | High Risk (Aldehyde) | High Risk | Moderate Risk |
| Metabolic Stability | High (F-stabilized) | Medium | High |
Authoritative Insight
The fluorine atom at the 2-position generally increases metabolic stability compared to the non-fluorinated analog. This can be a double-edged sword:
-
Reduced Ring Oxidation: It prevents ring opening, potentially lowering toxicity from ring metabolites.
-
Increased Aldehyde Exposure: By stabilizing the parent molecule, the cellular residence time of the reactive aldehyde group may increase, potentially enhancing clastogenicity (Micronucleus positive) even if point mutations (Ames) remain low.
Recommendation: If the Ames test is negative but Micronucleus is positive, the genotoxicity is likely driven by the aldehyde functionality (crosslinking) rather than the pyridine ring. In this scenario, derivatization of the aldehyde (e.g., to an oxime or nitrile) during drug design is the recommended mitigation strategy.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Claxton, L. D., et al. (1987). Guide for the Salmonella typhimurium/mammalian microsome tests for bacterial mutagenicity. Mutation Research/Environmental Mutagenesis and Related Subjects. Link
-
Kirkland, D., et al. (2011). A recommended set of false positive results for use in the validation of in vitro genotoxicity assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link
-
Purvis, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.[4] Journal of Medicinal Chemistry. Link
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[2] Link
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[2] Link
Sources
Quality control parameters for industrial grade 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
An In-Depth Guide to the Quality Control of Industrial Grade 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde: A Comparative Analysis for Drug Development Professionals
The strategic incorporation of fluorine and other halogens into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, enhancing drug potency, metabolic stability, and pharmacokinetic profiles.[1][2][3] Among these vital building blocks, 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde stands out as a critical intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[4] Its unique substitution pattern offers a reactive aldehyde handle for further derivatization, while the halogenated ring influences the electronic properties and biological activity of the final molecule.
Given its role as a foundational precursor, the quality and purity of industrial-grade 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde are not merely a matter of specification but a critical determinant of downstream reaction success, impurity profiles in active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for this compound. We will delve into the essential analytical tests, provide detailed experimental protocols, and offer a comparative analysis against structurally similar alternatives to underscore the importance of specific quality attributes.
I. Core Quality Control Parameters
The quality of an industrial-grade chemical is defined by a suite of parameters that confirm its identity, quantify its purity, and characterize its impurity profile. For 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde, a comprehensive QC plan must include the following tests:
| Parameter | Methodology | Typical Specification | Rationale |
| Appearance | Visual Inspection | Off-white to yellow solid[4] | Provides a rapid, preliminary check for gross contamination or degradation. |
| Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to reference spectrum | Confirms the presence of key functional groups and the unique fingerprint of the molecular structure. |
| Purity Assay | Gas Chromatography (GC) with Flame Ionization Detector (FID) | ≥ 98.0%[5] to ≥ 99.5%[4] | Quantifies the main component, ensuring it meets the required concentration for reliable stoichiometric calculations in subsequent reactions. |
| Impurity Profile | Gas Chromatography-Mass Spectrometry (GC-MS) | Report all impurities >0.1% | Identifies and quantifies residual starting materials, by-products, and related substances that could interfere with reactions or introduce toxicological risks. |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% | Water can act as an unwanted nucleophile in many reactions involving aldehydes, leading to side-product formation and reduced yield. |
| Aldehyde Functionality | 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test | Formation of a yellow/orange precipitate[6][7] | A qualitative test to confirm the presence of the critical aldehyde functional group, ensuring the material's reactivity. |
II. The Analytical Workflow: A Systematic Approach
A robust QC process follows a logical flow from initial sample handling to final data analysis and batch release. This systematic approach ensures that each batch of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is evaluated consistently and comprehensively.
Caption: A typical quality control workflow for industrial-grade chemical intermediates.
III. Comparative Analysis: The Significance of Halogen Substitution
To understand why specific QC parameters are critical for 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde, it is instructive to compare it with structurally related alternatives. The nature and position of halogen atoms significantly influence the compound's reactivity, stability, and potential impurity profile.[8][9]
| Compound | Structure | Key Physicochemical Properties | QC Implications & Performance Considerations |
| 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde (Target) | C₅H₂Cl₂FNO | MW: 165.98[4] Highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine at the 2-position.[9] | Purity is paramount. Impurities from incomplete fluorination (e.g., trichloropyridine precursors) must be monitored. The aldehyde is prone to oxidation. |
| 3,5-Dichloropyridine-4-carbaldehyde (Alternative 1) | C₆H₃Cl₂NO | MW: 176.00[10] Less activated for SNAr at the 2-position compared to the fluorinated analog. | The primary concern is residual starting materials from the dichlorination process. The absence of fluorine simplifies the potential impurity profile. |
| 3,5-Difluoropyridine-4-carbaldehyde (Alternative 2) | C₆H₃F₂NO | MW: 143.09[11] Different electronic properties due to two fluorine atoms, impacting reactivity and potential biological activity. | QC must focus on controlling isomers and potential products of incomplete or over-fluorination. Chromatographic separation from related isomers is critical. |
| 2-Fluoropyridine-4-carboxaldehyde (Alternative 3) | C₆H₄FNO | MW: 125.10[12] Lacks the chlorine atoms, making it significantly less electron-deficient and altering its reactivity in subsequent synthetic steps. | The impurity profile would be distinct, likely involving precursors to the fluorination step rather than chlorinated species. |
This comparison highlights that while all are pyridine aldehydes, the specific halogenation pattern of our target compound necessitates a QC strategy focused on potential fluorination and chlorination by-products. The high reactivity imparted by the 2-fluoro group makes purity especially critical to avoid unwanted side reactions.
IV. Detailed Experimental Protocols
Trustworthy and reproducible data are the bedrock of quality control. The following protocols are designed to be self-validating systems, providing clear, actionable steps for laboratory professionals.
Protocol 1: Purity Assay by Gas Chromatography (GC-FID)
Rationale: Gas chromatography is the standard method for analyzing volatile and thermally stable halogenated organic compounds.[13][14] A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for quantitative analysis.
Methodology:
-
Instrument & Conditions:
-
GC System: Agilent GC or equivalent, with FID.
-
Column: Agilent CP-Wax 51 for Amines (or similar polar capillary column), 25 m x 0.22 mm, 0.2 µm film thickness.[15]
-
Carrier Gas: Nitrogen or Helium, constant flow at 1.0 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program: 70°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Detector: FID, 250°C.
-
-
Standard & Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh ~25 mg of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the industrial-grade sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
-
Analysis & Calculation:
-
Inject 1 µL of the standard solution to determine its retention time and response factor.
-
Inject 1 µL of the sample solution in triplicate.
-
Calculate the purity using the area percent method, assuming the response factor for all components is similar, or by external standard calibration for higher accuracy.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Identity Confirmation by FTIR Spectroscopy
Rationale: FTIR provides a unique molecular fingerprint, confirming the identity of the compound by detecting its characteristic vibrational frequencies.
Methodology:
-
Instrument: Bruker Tensor 27 FT-IR or equivalent with an Attenuated Total Reflectance (ATR) accessory.[16]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Perform baseline correction and spectral smoothing as needed.
-
-
Interpretation: Compare the acquired spectrum to a reference spectrum. Key characteristic peaks to observe include:
-
C=O stretch (aldehyde): ~1700-1720 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C=N and C=C stretch (pyridine ring): ~1550-1600 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
-
C-F stretch: ~1200-1300 cm⁻¹
-
Protocol 3: Qualitative Test for Aldehyde Functionality (2,4-DNPH)
Rationale: This classic chemical test provides a rapid and visual confirmation of the aldehyde functional group, which is essential for the material's intended reactivity. A positive test indicates the presence of a carbonyl group.[7][17]
Methodology:
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (Brady's reagent).
-
Procedure:
-
Dissolve a small amount (~20-30 mg) of the 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde sample in 2 mL of ethanol.[7]
-
Add 3 mL of the 2,4-DNPH reagent to the solution.
-
Shake the mixture vigorously.
-
-
Observation: The formation of a yellow, orange, or reddish-orange precipitate indicates a positive test for an aldehyde.[6][7]
V. Managing Impurities: A Decision-Making Framework
Identifying and controlling impurities is arguably the most critical aspect of QC for pharmaceutical intermediates. The synthesis of halogenated pyridines can be complex, potentially leading to various related substances.[18][19] A logical framework is necessary for investigating any unexpected peaks observed during chromatographic analysis.
Caption: Decision tree for the identification and assessment of unknown impurities.
VI. Conclusion
The quality control of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is a multi-faceted process that extends beyond a simple purity measurement. It requires a deep understanding of the compound's chemistry, its synthesis, and its intended application. By implementing a comprehensive suite of analytical tests, including chromatographic purity assays, spectroscopic identity confirmation, and specific functional group tests, researchers and manufacturers can ensure the reliability and consistency of this critical intermediate. The comparative analysis demonstrates that a one-size-fits-all QC approach is insufficient; the unique structural features of each molecule demand a tailored strategy. Ultimately, rigorous quality control is the foundation upon which safe and effective pharmaceuticals and high-performance agrochemicals are built.
References
- Vertex AI Search. (n.d.). Test of Aldehyde and ketones. Retrieved February 24, 2026.
-
Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved February 24, 2026, from [Link]
-
A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved February 24, 2026, from [Link]
-
Save My Exams. (2024, October 26). Testing Aldehydes & Ketones (AQA A Level Chemistry): Revision Note. Retrieved February 24, 2026, from [Link]
-
Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Temple University Chemistry. (2024, October 24). Chemical Tests for Aldehydes & Ketones. Retrieved February 24, 2026, from [Link]
-
Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved February 24, 2026, from [Link]
-
Hussain, A., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
-
LCGC North America. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved February 24, 2026, from [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. Retrieved February 24, 2026, from [Link]
-
MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 24, 2026, from [Link]
-
PureSynth. (n.d.). 3,5-Dichloro-2-Fluoropyridine 98.0%(GC). Retrieved February 24, 2026, from [Link]
-
Agilent Technologies. (2011). Pyridines Separation of pyridine and other amines. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - CA1301763C.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved February 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pure-synth.com [pure-synth.com]
- 6. pw.live [pw.live]
- 7. Chemical Tests for Aldehydes & Ketones – Temple Chemistry Demonstrated [sites.temple.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-dichloropyridine-4-carbaldehyde 97% | CAS: 136590-83-5 | AChemBlock [achemblock.com]
- 11. 3,5-difluoropyridine-4-carbaldehyde [sigmaaldrich.com]
- 12. 2-Fluoropyridine-4-carboxaldehyde 97 131747-69-8 [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. agilent.com [agilent.com]
- 16. 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 18. orgsyn.org [orgsyn.org]
- 19. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) was found for 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde. The following guidance is synthesized from safety data for structurally related compounds, including 3,5-Dichloro-2-fluoropyridine[1][2], Pyridine-4-aldehyde[3][4][5], and other halogenated pyridines[6][7][8]. This information should be used for preliminary planning only, and it is imperative to obtain and review the compound-specific SDS from the supplier before any handling. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Hazard Assessment and Immediate Precautions
Given the presence of a dichlorinated, fluorinated pyridine ring and an aldehyde functional group, 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde should be treated as a hazardous substance. Structurally similar compounds are known to be toxic and irritating.[1][2][6][7][9] Therefore, stringent safety measures are essential.
Potential Hazards:
-
Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][6][7][9]
-
Irritation: Causes serious eye and skin irritation.[1][2][9]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][6][9][10]
-
Combustibility: Related compounds are combustible liquids.[4][10]
-
Reactivity: Incompatible with strong oxidizing agents, acids, and bases.[1][11]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][6][12] |
| Face Shield | Recommended in addition to goggles, especially when there is a splash hazard or during reactions.[12][13] | |
| Skin Protection | Gloves | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[14][15] Always check the manufacturer's chemical resistance guide. |
| Lab Coat | A flame-resistant lab coat is recommended.[12][13] Ensure it is fully buttoned. | |
| Clothing | Wear long pants and closed-toe shoes. Avoid synthetic clothing.[12][13] | |
| Respiratory Protection | Respirator | Required when vapors or aerosols may be generated.[13] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |
dot
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
